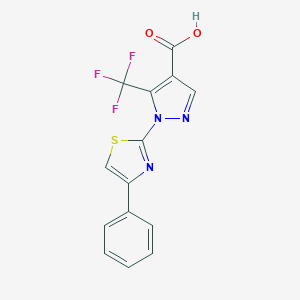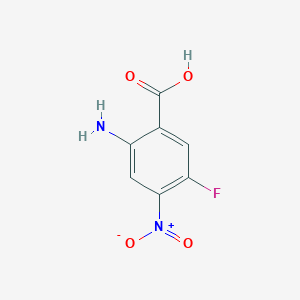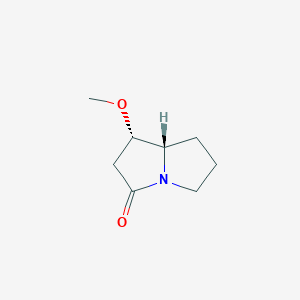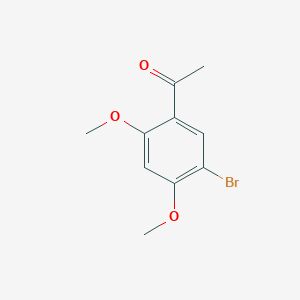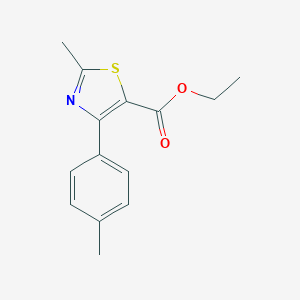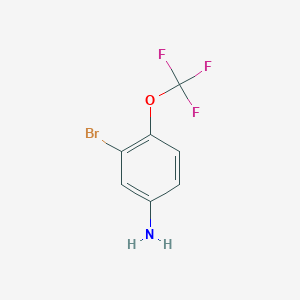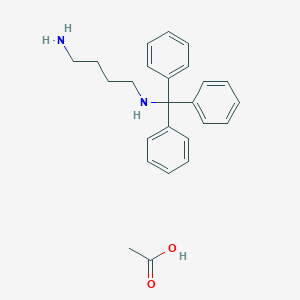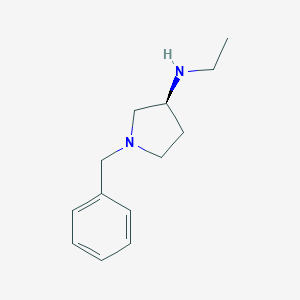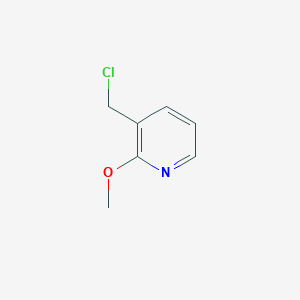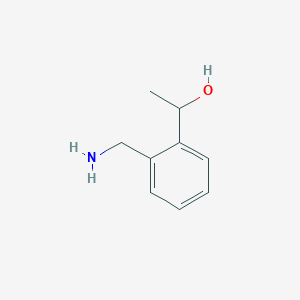
1-(2-(Aminomethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)phenyl]ethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenylethanol, featuring an amino group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-phenylethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-hydroxyacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of 1-[2-(Aminomethyl)phenyl]ethanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Aminomethyl)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 2-Aminoacetophenone.
Reduction: 1-[2-(Aminomethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)phenyl]ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Aminomethyl)phenyl]ethanol can be compared with similar compounds such as:
2-Amino-1-phenylethanol: Similar structure but lacks the aminomethyl group, leading to different reactivity and applications.
Phenylethanolamine: Contains an amino group but differs in the position of the hydroxyl group, affecting its chemical properties.
DL-beta-Hydroxyphenethylamine: Another related compound with distinct biological activities and uses.
Uniqueness: 1-[2-(Aminomethyl)phenyl]ethanol stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Eigenschaften
CAS-Nummer |
182963-65-1 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
InChI-Schlüssel |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
Kanonische SMILES |
CC(C1=CC=CC=C1CN)O |
Synonyme |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


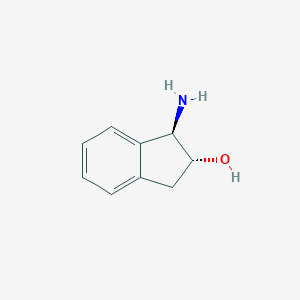
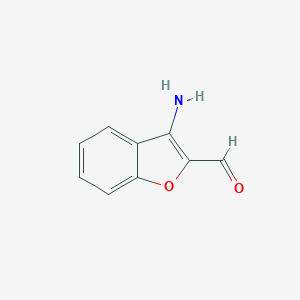
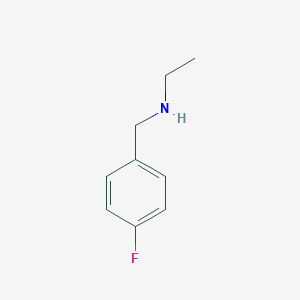
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
